2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-10(9-5-12-1-2-13-9)15-6-8(7-15)17-11-14-3-4-18-11/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIOLWFXBUOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction via Bunte Salts
Patent describes a scalable route using Bunte salts (19, 20) to stabilize intermediates:
- Synthesis of 3-mercaptoazetidine : N-Benzyl-3-hydroxyazetidine is converted to the thioacetate (AcSH, MsCl), followed by hydrolysis (NaOH, MeOH/H₂O).
- Thiazole coupling : Thiol-ene click chemistry with 2-vinylthiazole (AIBN, toluene, 80°C) yields 3-(thiazol-2-yl)azetidine, which is oxidized (mCPBA) to the sulfoxide.
Limitations : Lower yields (45–50%) and multiple oxidation steps reduce practicality.
Palladium-Catalyzed Cross-Coupling
Patent suggests Suzuki-Miyaura coupling for late-stage diversification:
- Borylation : 3-Bromoazetidine is treated with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 100°C).
- Coupling with 2-hydroxythiazole : Pd-mediated coupling achieves 62% yield but requires rigorous anhydrous conditions.
Analytical Characterization and Validation
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its combination of pyrazine, azetidine, and thiazole. Below is a comparison with structurally related analogs:
Physicochemical Properties
Biological Activity
2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 253.31 g/mol
The presence of the thiazole and azetidine moieties is crucial for its biological activity, as these functional groups are often involved in interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazine derivatives. For instance, a study on related pyrazine compounds demonstrated their ability to induce apoptosis in leukemic cells. The mechanism involved blocking cell proliferation and inducing cell cycle arrest at the G0/G1 phase, leading to increased apoptosis markers such as Bax expression and decreased Bcl2 levels .
| Study | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-mOPP | 25 | Induces apoptosis in K562 cells | |
| Thiazole derivative | 7.8 (MIC) | Antibacterial against Gram-positive bacteria |
Antimicrobial Activity
Thiazole derivatives, including those similar to 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine, have shown significant antimicrobial activity. A study reported that compounds with thiazole rings exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like oxytetracycline .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.2 |
The biological activity of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is primarily attributed to its interaction with cellular targets:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating the expression of key proteins involved in apoptosis.
- Antimicrobial Action : The thiazole moiety may facilitate binding to bacterial enzymes or receptors, disrupting normal cellular functions.
Case Studies
- K562 Leukemia Cells : Treatment with related pyrazine derivatives resulted in significant inhibition of cell viability and induction of apoptosis through intrinsic pathways involving Bcl2 family proteins .
- Bacterial Inhibition : A series of thiazole derivatives were tested against multiple bacterial strains, showing up to 16-fold increased efficacy compared to traditional antibiotics .
Q & A
Basic: What are the key structural motifs of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine, and how do they influence its pharmacological potential?
The compound features a pyrazine core linked to an azetidine ring functionalized with a thiazol-2-yloxy group. The azetidine’s constrained three-membered ring enhances conformational rigidity, potentially improving target binding specificity. The thiazole moiety, a sulfur-containing heterocycle, is associated with antimicrobial and kinase-inhibitory activities due to its electron-rich nature and hydrogen-bonding capacity. The carbonyl group bridges the azetidine and pyrazine, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Structural analogs with similar motifs (e.g., pyrazine-thiazole hybrids) have demonstrated activity against bacterial and cancer targets .
Basic: What synthetic strategies are commonly employed to construct the azetidine-thiazole-pyrazine scaffold?
Synthesis typically involves:
- Step 1 : Functionalization of azetidine-3-ol with thiazole via nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the thiazol-2-yloxy group.
- Step 2 : Activation of the azetidine’s nitrogen using carbonylating agents (e.g., triphosgene) to form the 1-carbonyl intermediate.
- Step 3 : Coupling with pyrazine derivatives via amide bond formation, often using coupling reagents like HATU or EDC in polar aprotic solvents (DMF or DCM).
Critical parameters include strict anhydrous conditions, temperature control (0–25°C), and purification via column chromatography to isolate intermediates .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR Spectroscopy : H/C NMR confirms regiochemistry of the azetidine-thiazole linkage and pyrazine substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and confirms solid-state conformation.
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies).
For example, single-crystal X-ray diffraction was critical in resolving spatial arrangements of similar azetidine-containing analogs .
Advanced: How can researchers optimize synthetic yields when introducing the thiazole-azetidine moiety?
Common challenges include steric hindrance at the azetidine’s 3-position and competing side reactions. Optimization strategies:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% .
- Solvent Screening : Polar aprotic solvents like DMF enhance nucleophilicity of the thiazole oxygen.
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates Mitsunobu reactions by stabilizing transition states.
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR or DNA gyrase. Focus on key residues (e.g., Thr790 in EGFR) to assess hydrogen-bonding with the thiazole and pyrazine groups.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen-bond acceptors in thiazole) using tools like PharmaGist. These methods guided SAR development for pyrazine-based kinase inhibitors .
Advanced: How can spectral data contradictions (e.g., 1^11H NMR splitting patterns) be resolved for this compound?
- 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns signals for overlapping peaks (e.g., azetidine CH vs. pyrazine protons).
- Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in the azetidine ring).
- Isotopic Labeling : N-labeled pyrazine clarifies nitrogen hybridization states.
For example, HSQC was pivotal in distinguishing thiazole-proton coupling in a structurally ambiguous analog .
Advanced: What in vitro assays are recommended to evaluate its biological activity?
- Enzyme Inhibition : Kinase Glo assays (IC) for targets like CDK2 or EGFR.
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7).
- Metabolic Stability : Microsomal half-life (human liver microsomes) to assess CYP450 interactions.
Dose-response curves and Hill coefficients (>1 suggests cooperative binding) should accompany IC values .
Advanced: How can stability under physiological conditions be assessed methodologically?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hrs.
- Thermal Stability : TGA/DSC analysis (25–150°C) identifies decomposition points.
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation products.
- Plasma Stability : Incubate in human plasma (37°C) and quantify parent compound loss.
Azetidine derivatives often show pH-dependent hydrolysis; ester prodrug strategies may improve stability .
Advanced: What strategies guide structure-activity relationship (SAR) development for analogs?
- Bioisosteric Replacement : Swap thiazole with oxadiazole to modulate lipophilicity (ClogP).
- Azetidine Ring Expansion : Test pyrrolidine or piperidine analogs to evaluate conformational flexibility.
- Pyrazine Substitution : Introduce electron-withdrawing groups (e.g., -CF) to enhance π-stacking.
- Prodrug Derivatization : Mask the carbonyl as an ester to improve bioavailability.
SAR studies on related compounds highlighted the critical role of the thiazole’s sulfur atom in antimicrobial potency .
Advanced: How can biophysical techniques validate target engagement?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry (n) and enthalpy (ΔH).
- Cryo-EM : Resolves ligand-induced conformational changes in large complexes (e.g., ribosomes).
For example, SPR confirmed sub-µM affinity of a pyrazine-carboxamide analog for HSP90 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
